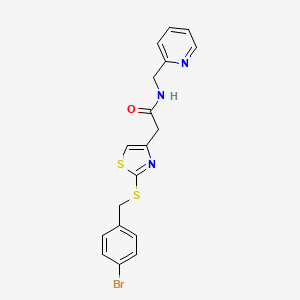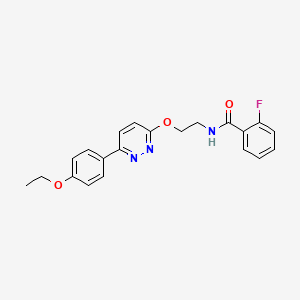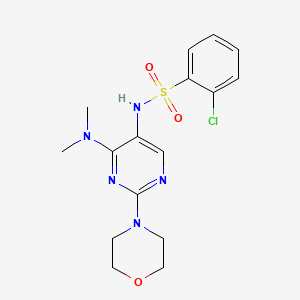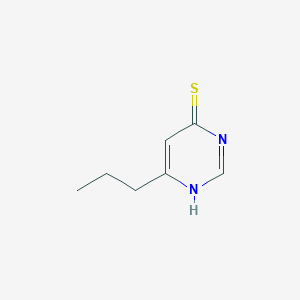
2-oxo-N-propyl-1,2-dihydroquinoxaline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-oxo-N-propyl-1,2-dihydroquinoxaline-6-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds with similar structural motifs, such as 2-oxoquinoline derivatives and quinoxaline-di-N-oxides, which can provide insights into the chemical behavior and synthesis of closely related compounds .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic heterocyclic scaffolds. For instance, alkyl 2-oxo-1,2-dihydroquinoline-4-carboxylates were synthesized from 2-oxo-quinoline carboxylic acid through esterification and alkylation reactions . Similarly, N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides were prepared via three-component reactions involving N-aryl-3-oxobutanamides, salicylaldehyde, and urea . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular and crystal structures of related compounds have been characterized using spectroscopic methods and X-ray crystallography . For example, the crystal structure of a substituted quinoxaline-di-N-oxide revealed a planar molecule with specific bond lengths and angles . These structural analyses are crucial for understanding the conformation and reactivity of the compounds, which can be applied to the analysis of "this compound".
Chemical Reactions Analysis
The chemical reactivity of related compounds has been studied, such as the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide . These studies provide insights into the factors that influence the reactivity of such compounds, which could be relevant for understanding the chemical reactions that "this compound" may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated through experimental and computational methods. Density functional theory (DFT) calculations, for example, have been used to predict spectral data and analyze the closest contacts between active atoms . These studies help in correlating experimental results with theoretical predictions, which is essential for a comprehensive understanding of the properties of "this compound".
科学的研究の応用
Synthetic Versatility and Biological Activity
4-Oxoquinolines, which share a core structure with 2-oxo-N-propyl-1,2-dihydroquinoxaline-6-carboxamide, are recognized for their significant biological and synthetic versatility. N-1-Alkylated derivatives of 4-oxoquinoline have been associated with various pharmacological activities, such as antibacterial and antiviral effects. Additionally, the presence of a carboxamide unit linked to the 4-oxoquinoline core is known to contribute to diverse biological activities (Batalha et al., 2019).
Medicinal Chemistry and Drug Discovery
The structural motif of 4-oxoquinoline is evident in the discovery of novel CFTR potentiators, demonstrating the compound's importance in medicinal chemistry and drug development. Iterative structure-activity relationship studies in this context have resulted in identifying potent, selective, and pharmacokinetically favorable drug candidates (Hadida et al., 2014).
Chemical Synthesis and Modification
Studies have also focused on the synthesis of complex molecular structures from 2-oxoquinoline derivatives, indicating the compound's utility in advanced organic synthesis and chemical modification processes. For instance, the reaction of 2-oxo-1,2-dihydroquinoline-3-carbonyl chlorides with other compounds leads to the formation of novel structures, showcasing the versatility of 2-oxoquinoline derivatives in synthetic chemistry (Kumar et al., 2015).
Antimicrobial and Anticancer Properties
The structural relatives of this compound have been synthesized and evaluated for their antimicrobial and anticancer properties. This demonstrates the potential of 2-oxoquinoline derivatives in contributing to the development of novel therapeutic agents with specific biological activities. For instance, certain synthesized compounds have shown significant activity against breast cancer cell lines, indicating the therapeutic potential of these compounds in oncology (Gaber et al., 2021).
特性
IUPAC Name |
2-oxo-N-propyl-1H-quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-5-13-12(17)8-3-4-9-10(6-8)14-7-11(16)15-9/h3-4,6-7H,2,5H2,1H3,(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXBEFISFNSFDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)NC(=O)C=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(3-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide](/img/structure/B2507287.png)
![Methyl (E)-4-[4-(benzenesulfonyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate](/img/structure/B2507288.png)


![7-chloro-N-(2,5-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2507293.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2507294.png)



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chloro-2-methylbenzenesulfonamide](/img/structure/B2507302.png)

![N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2507305.png)

